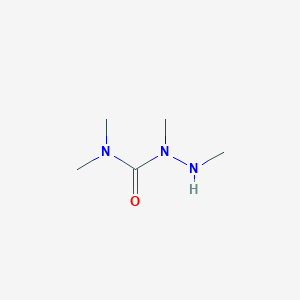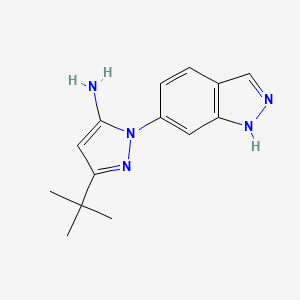
5-tert-butyl-2-(1H-indazol-6-yl)pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-tert-butyl-2-(1H-indazol-6-yl)pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a t-butyl group at the third position, an indazole moiety at the first position, and an amine group at the fifth position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-(1H-indazol-6-yl)pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the t-Butyl Group: The t-butyl group can be introduced via alkylation using t-butyl bromide in the presence of a strong base such as sodium hydride.
Attachment of the Indazole Moiety: The indazole moiety can be attached through a coupling reaction using a suitable indazole derivative and a coupling agent such as palladium(II) acetate.
Introduction of the Amine Group: The amine group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
5-tert-butyl-2-(1H-indazol-6-yl)pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield substituted pyrazole derivatives.
科学的研究の応用
5-tert-butyl-2-(1H-indazol-6-yl)pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Used in the development of new materials, such as polymers and catalysts, due to its stability and reactivity.
作用機序
The mechanism of action of 5-tert-butyl-2-(1H-indazol-6-yl)pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(1H-indazol-6-yl)-1H-pyrazol-5-amine: Lacks the t-butyl group, which may affect its reactivity and biological activity.
3-t-butyl-1H-pyrazol-5-amine: Lacks the indazole moiety, which may influence its chemical properties and applications.
3-t-butyl-1-(1H-indazol-6-yl)-1H-pyrazole:
Uniqueness
5-tert-butyl-2-(1H-indazol-6-yl)pyrazol-3-amine is unique due to the presence of all three functional groups (t-butyl, indazole, and amine) in its structure
特性
分子式 |
C14H17N5 |
|---|---|
分子量 |
255.32 g/mol |
IUPAC名 |
5-tert-butyl-2-(1H-indazol-6-yl)pyrazol-3-amine |
InChI |
InChI=1S/C14H17N5/c1-14(2,3)12-7-13(15)19(18-12)10-5-4-9-8-16-17-11(9)6-10/h4-8H,15H2,1-3H3,(H,16,17) |
InChIキー |
ZSQGFXFAPUPXDZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)C=NN3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

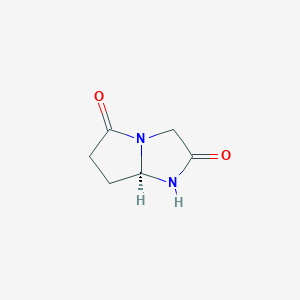
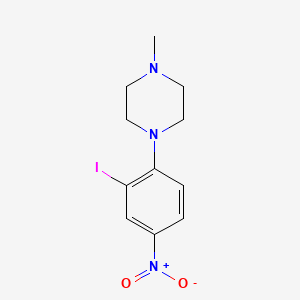
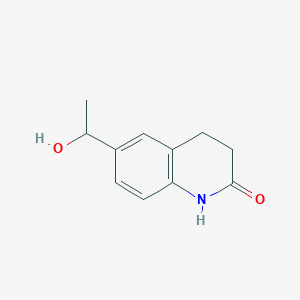
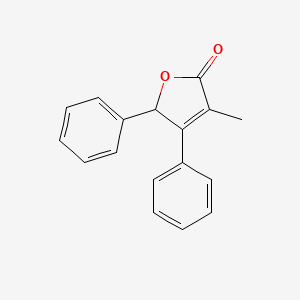
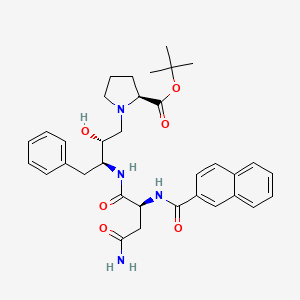






![O-[(2-methoxynaphth-1-yl)methyl]hydroxylamine](/img/structure/B8601901.png)
